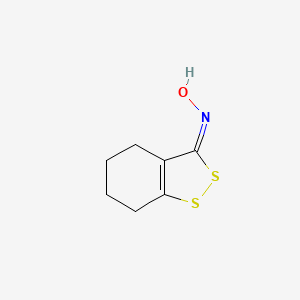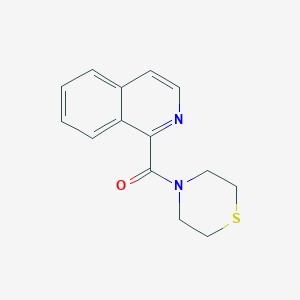
4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, also known as 4-hydroxy-4-methoxynaphthalen-2-yl but-3-en-2-one, is an organic compound with a wide range of applications in research and industry. It is a synthetic compound that is used as a precursor for various organic compounds, such as dyes, pharmaceuticals, and fragrances. In addition, it has been used in the synthesis of a variety of other compounds, including polymers, catalysts, and surfactants.
Aplicaciones Científicas De Investigación
4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-onemethoxynaphthalen-2-yl but-3-en-2-one has a wide range of applications in scientific research. It has been used in the synthesis of polymers, catalysts, and surfactants. In addition, it has been used in the synthesis of dyes, pharmaceuticals, and fragrances. It has also been used in the synthesis of a variety of other compounds, including polymers, catalysts, and surfactants.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-onemethoxynaphthalen-2-yl but-3-en-2-one is not fully understood. However, it is believed to act by forming a complex with the substrate and then acting as a catalyst for the reaction. This complex is believed to be stabilized by hydrogen bonding and electrostatic interactions between the substrate and the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-onemethoxynaphthalen-2-yl but-3-en-2-one are not fully understood. However, it is believed to have a wide range of effects, including acting as an antioxidant, anti-inflammatory, and anti-bacterial agent. In addition, it has been shown to have an effect on the metabolism of carbohydrates, proteins, and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-onemethoxynaphthalen-2-yl but-3-en-2-one in laboratory experiments include its low cost and ease of synthesis. In addition, it is a relatively stable compound and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is its limited solubility in water, which can be a problem when attempting to dissolve it in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for 4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-onemethoxynaphthalen-2-yl but-3-en-2-one. One potential direction is the development of new synthesis methods to produce the compound in larger quantities and with higher purity. Another potential direction is the exploration of new applications for the compound, such as its use in drug delivery systems or as an antioxidant agent. In addition, further research into the biochemical and physiological effects of the compound could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of the compound could lead to the development of more efficient catalysts for organic reactions.
Métodos De Síntesis
4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-onemethoxynaphthalen-2-yl but-3-en-2-one is synthesized by a two-step process. In the first step, a Grignard reagent is reacted with 6-methoxynaphthalen-2-yl bromide to form a Grignard adduct. This adduct is then reacted with aqueous potassium hydroxide to form 4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-onemethoxynaphthalen-2-yl but-3-en-2-one.
Propiedades
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10(16)7-15(17)13-4-3-12-9-14(18-2)6-5-11(12)8-13/h3-6,8-9H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXDFGVHMYOSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B6612011.png)
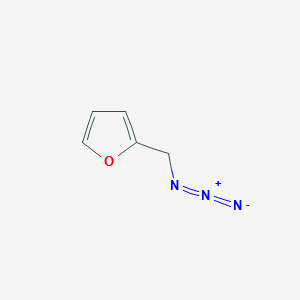

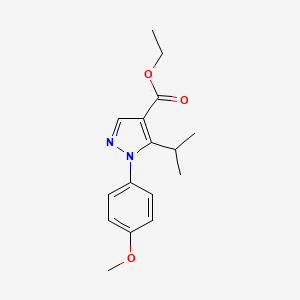
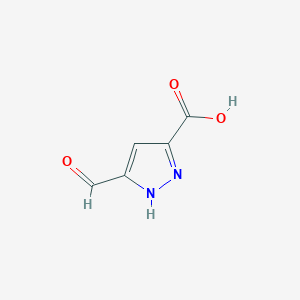
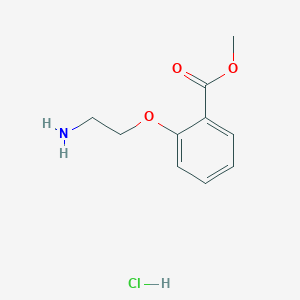

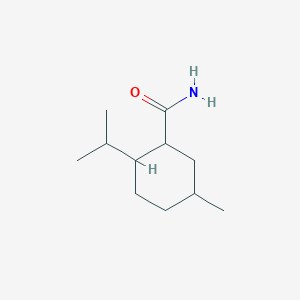
![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)
